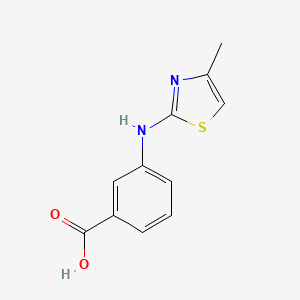

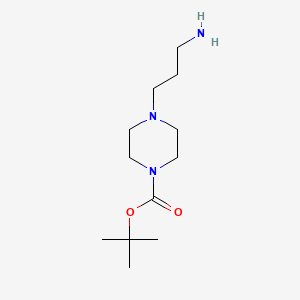

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

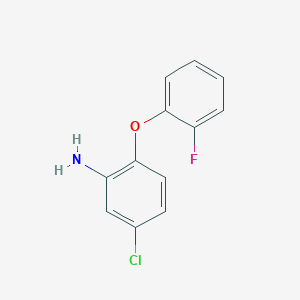

“3-(4-Methyl-thiazol-2-ylamino)-benzoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 2-amino-4-methyl-1,3-thiazole-5-carboxylate and 4-methyl benzoyl chloride was stirred at a temperature not exceeding 5 °C for 3 hours .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole derivatives have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . An efficient synthesis of 3-[2-(arylamino)thiazol-4-yl]coumarins was reported via grinding of 3-(bromoacetyl)coumarin derivatives, arylamines, and potassium thiocyanate .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Antimicrobial Applications

Thiazole derivatives have been recognized for their potent antimicrobial properties. They can act as effective agents against a range of bacterial and fungal species . The structure of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid allows for potential use in developing new antimicrobial agents that could be more effective against drug-resistant strains of bacteria and fungi.

Anticancer Research

Research has shown that certain thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines . The ability of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid to interfere with cell division and proliferation makes it a candidate for further study in cancer research, particularly in the synthesis of compounds targeting breast cancer cell lines.

Agricultural Chemistry

In agriculture, thiazole derivatives can be used to create fungicides and pesticides. Their biological activity can be harnessed to protect crops from fungal infections and pest infestations, potentially leading to safer and more effective agricultural chemicals .

Biochemical Role in Metabolism

Thiazoles, including derivatives like 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid, play a role in metabolism. They are structurally similar to Vitamin B1 (thiamine), which is essential for the metabolism of carbohydrates and the normal functioning of the nervous system . This similarity could lead to biochemical applications, such as the development of nutritional supplements or metabolic enhancers.

Analytical Chemistry

In analytical chemistry, thiazole derivatives can be used as chemical markers or probes due to their distinctive spectral properties. They can aid in the detection and quantification of substances in complex mixtures, improving the accuracy of analytical methods .

Environmental Science

The environmental impact of thiazole compounds is an area of growing interest. 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid could be studied for its biodegradability and potential use in environmental remediation efforts, such as the breakdown of pollutants or heavy metals in soil and water .

作用機序

特性

IUPAC Name |

3-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-6-16-11(12-7)13-9-4-2-3-8(5-9)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGIDDGFQCUIHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)